rac Enterolactone-d6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: rac Enterolactone-d6 is synthesized through the deuteration of Enterolactone. The process involves the incorporation of deuterium atoms into the molecular structure of Enterolactone. This is typically achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The compound is then subjected to rigorous quality control measures to ensure its suitability for use as a reference material in scientific research .
Chemical Reactions Analysis
Types of Reactions: rac Enterolactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
rac Enterolactone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry for the quantification of Enterolactone and its metabolites.
Biology: Studied for its estrogenic properties and its role in modulating hormonal pathways.
Medicine: Investigated for its anti-cancer properties, particularly in breast cancer research.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
rac Enterolactone-d6 exerts its effects through several molecular targets and pathways:
Estrogen Receptors: It binds to estrogen receptors, modulating estrogenic activity and influencing hormonal pathways.
DNA Repair Pathways: It impairs DNA repair mechanisms, leading to increased apoptosis in cancer cells.
Cell Cycle Arrest: It induces cell cycle arrest, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
rac Enterolactone-d6 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research applications. Similar compounds include:
Enterolactone: The non-deuterated form, which shares similar bioactive properties but lacks the stable isotope labeling.
Secoisolariciresinol: Another mammalian lignan with similar estrogenic and anti-cancer properties.
Matairesinol: A dietary lignan that is metabolized to Enterolactone in the body.
This compound stands out due to its enhanced stability and suitability for use as a reference material in various scientific research applications.
Biological Activity
Rac Enterolactone-d6, a deuterated form of enterolactone, is a lignan compound primarily derived from flaxseed and other plant sources. This compound has garnered significant attention due to its potential health benefits, particularly in relation to cancer prevention and cardiovascular health. The following sections outline the biological activity of this compound, including its pharmacokinetics, effects on cancer cells, and associations with health outcomes based on diverse research findings.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in various animal models. A key study examined the comparative oral pharmacokinetics of flaxseed lignan supplementation, revealing that after oral consumption, the time to maximum plasma concentration (Tmax) for enterolactone was approximately 12.6 hours in rats fed purified lignan sources. The maximum concentration (Cmax) observed was 81.6 ng/mL for total enterolignans in these subjects .
Table 1: Pharmacokinetic Parameters of Enterolactone
Parameter | Purified SDG | SDG Polymer |
---|---|---|
Tmax (h) | 12.6 ± 1.5 | 12.7 ± 3.0 |
Cmax (ng/mL) | 81.6 ± 23.8 | 65.9 ± 19.6 |
Relative Bioavailability | 111% (ED) | 89% (ENL) |
Effects on Cancer Cells
Research indicates that this compound exhibits significant anti-cancer properties, particularly against hormone-dependent cancers such as breast cancer. A study assessed the impact of enterolactone on telomerase activity in MCF-7 breast cancer cells, revealing that high concentrations (100 µM) significantly reduced cell viability and inhibited telomerase activity, which is crucial for cancer cell proliferation .
Case Study: Telomerase Activity Reduction
- Objective : Investigate the effect of enterolactone on telomerase activity.
- Method : MTT assay and western blot analysis were performed.
- Findings :
- At 100 µM concentration:
- Cell viability decreased to 75% .
- hTERT protein levels significantly reduced.
- Telomerase activity diminished.
- At 100 µM concentration:
Health Outcomes Associated with Enterolactone
Epidemiological studies have linked higher urinary concentrations of enterolignans, including enterolactone, with reduced risks of cardiovascular disease and all-cause mortality. One notable study found that elevated urinary total enterolignans were associated with a hazard ratio (HR) of 0.65 for all-cause mortality, indicating a protective effect .
Table 2: Associations Between Urinary Enterolignans and Health Outcomes
Health Outcome | Hazard Ratio (HR) | Confidence Interval (CI) |
---|---|---|
Cardiovascular Disease | 0.48 | (0.24, 0.97) |
All-Cause Mortality | 0.65 | (0.43, 0.96) |
The biological activity of this compound is attributed to its weak estrogenic and antiestrogenic properties due to its binding affinity to estrogen receptors α and β . This dual action may contribute to its effects on hormone-sensitive cancers.
Properties
CAS No. |
104411-11-2 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
304.375 |
IUPAC Name |
(3S,4S)-3,4-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1/i3D,4D,5D,6D,8D,9D |
InChI Key |
HVDGDHBAMCBBLR-MPBXAEPNSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Synonyms |
Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6; trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6; HPMF-d6; trans-2,3-Bis(3-hydroxybenzyl)-γ-butyrolactone-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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